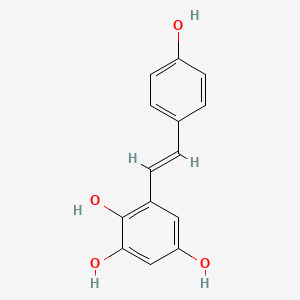![molecular formula C26H23Cl4N5O5 B12389759 [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base attached to a modified ribose sugar, which is further linked to acetate and dichlorophenyl groups. Its unique structure suggests it may have interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate typically involves multiple steps:
Formation of the Purine Base: The purine base (6-aminopurin-9-yl) is synthesized through a series of reactions starting from simpler precursors like adenine.
Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar derivative through glycosylation reactions.
Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced via etherification reactions using appropriate dichlorophenyl methanol derivatives.
Acetylation: Finally, the compound is acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine base or the ribose sugar moiety.
Reduction: Reduction reactions could target the dichlorophenyl groups or the acetate ester.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, especially the dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.
科学研究应用
Chemistry
In chemistry, [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with nucleic acids and proteins. Its purine base suggests it could mimic nucleotides, potentially affecting DNA or RNA processes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure indicates potential as an antiviral or anticancer agent, given the known activities of similar purine derivatives.
Industry
In industrial applications, the compound might be used in the development of new materials or as a precursor for other chemical products.
作用机制
The mechanism of action of [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate would depend on its specific interactions with biological targets. The purine base may interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The dichlorophenyl groups could enhance binding affinity to certain proteins or enzymes, affecting their activity.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.
Cladribine: A purine analog used in the treatment of certain cancers.
Uniqueness
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is unique due to the presence of dichlorophenyl groups and the acetate ester, which are not commonly found in similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C26H23Cl4N5O5 |
|---|---|
分子量 |
627.3 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C26H23Cl4N5O5/c1-13(36)39-23-22(38-9-15-3-5-17(28)7-19(15)30)20(10-37-8-14-2-4-16(27)6-18(14)29)40-26(23)35-12-34-21-24(31)32-11-33-25(21)35/h2-7,11-12,20,22-23,26H,8-10H2,1H3,(H2,31,32,33)/t20-,22?,23+,26-/m1/s1 |
InChI 键 |
QVXKJJWETUBTPR-WVBWZXASSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=C(C=C(C=C2)Cl)Cl)COCC3=C(C=C(C=C3)Cl)Cl)N4C=NC5=C(N=CN=C54)N |
规范 SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)




![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)



